(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
Overview
Description
“(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate” is a chemical compound with the molecular formula C22H24FN3O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a phenyl group, and a carbamate group . The stereochemistry is specified as (S), indicating the spatial arrangement of the atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 397.45 . It is a solid at room temperature . Its density is approximately 1.2 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are not provided in the search results .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial applications. For instance, a study focused on the synthesis of new fluoroquinolones, which are related to (S)-tert-butyl carbamate, demonstrated significant activity against fluoroquinolone-resistant Mycobacterium tuberculosis strains. These compounds showed promising results in inhibiting the growth of the tuberculosis bacteria, highlighting their potential in treating resistant bacterial infections (Guerrini et al., 2013).
Synthesis and Herbicidal Activities
This chemical also finds applications in agriculture, particularly in the development of herbicides. A study reported the synthesis of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones, which share a similar structure with (S)-tert-butyl carbamate, showing significant herbicidal activity against various weeds (Kudo et al., 1998).
Diastereoselective Synthesis
The compound plays a crucial role in the diastereoselective synthesis of atropisomeric quinazolin-4-ones. Research in this area has demonstrated the potential of compounds like (S)-tert-butyl carbamate in synthesizing stereochemically stable forms of quinazolin-4-ones, which are important in medicinal chemistry (Natsugari et al., 2006).
Synthesis of Biologically Active Compounds
The compound is an intermediate in the synthesis of various biologically active compounds. For example, a study described the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, highlighting the compound's importance in creating complex molecules with potential therapeutic uses (Zhao et al., 2017).
Alzheimer's Disease Research
In neurodegenerative disease research, specifically for Alzheimer's disease, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a related compound, was investigated for its potential protective activity in models of Alzheimer’s disease (Camarillo-López et al., 2020).
Protoporphyrinogen Oxidase Inhibitors
Compounds related to (S)-tert-butyl carbamate have been studied as protoporphyrinogen oxidase inhibitors, offering a new direction in agrochemical research. These inhibitors show potential in controlling broadleaf weeds, demonstrating the compound's relevance in agriculture (Liang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOZQYXYXFTQNB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870281-85-9 | |
Record name | tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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